Cas no 1260799-99-2 (3-(2,3-dimethoxyphenyl)azetidine)

3-(2,3-Dimethoxyphenyl)azetidine is a heterocyclic compound featuring an azetidine ring substituted with a 2,3-dimethoxyphenyl group. This structure confers unique steric and electronic properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The azetidine core enhances molecular rigidity, potentially improving binding affinity in drug design, while the dimethoxy substituents offer opportunities for further functionalization. Its balanced lipophilicity and moderate polarity contribute to favorable pharmacokinetic profiles in lead optimization. The compound is particularly useful in the synthesis of bioactive molecules targeting CNS disorders, given its ability to modulate receptor interactions. High purity and stability under standard conditions ensure reliable performance in synthetic applications.
3-(2,3-dimethoxyphenyl)azetidine structure
1260799-99-2 structure
商品名:3-(2,3-dimethoxyphenyl)azetidine
CAS番号:1260799-99-2
MF:C11H15NO2
メガワット:193.242303133011
CID:6101177
PubChem ID:129915340

3-(2,3-dimethoxyphenyl)azetidine 化学的及び物理的性質

名前と識別子

    • 3-(2,3-dimethoxyphenyl)azetidine
    • 1260799-99-2
    • EN300-2005807
    • インチ: 1S/C11H15NO2/c1-13-10-5-3-4-9(11(10)14-2)8-6-12-7-8/h3-5,8,12H,6-7H2,1-2H3
    • InChIKey: DSLMBKLYBZZZAN-UHFFFAOYSA-N
    • ほほえんだ: O(C)C1C(=CC=CC=1C1CNC1)OC

計算された属性

  • せいみつぶんしりょう: 193.110278721g/mol
  • どういたいしつりょう: 193.110278721g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 182
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 30.5Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.3

3-(2,3-dimethoxyphenyl)azetidine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-2005807-2.5g
3-(2,3-dimethoxyphenyl)azetidine
1260799-99-2
2.5g
$2071.0 2023-09-16
Enamine
EN300-2005807-1.0g
3-(2,3-dimethoxyphenyl)azetidine
1260799-99-2
1g
$1172.0 2023-06-02
Enamine
EN300-2005807-0.1g
3-(2,3-dimethoxyphenyl)azetidine
1260799-99-2
0.1g
$930.0 2023-09-16
Enamine
EN300-2005807-10g
3-(2,3-dimethoxyphenyl)azetidine
1260799-99-2
10g
$4545.0 2023-09-16
Enamine
EN300-2005807-5.0g
3-(2,3-dimethoxyphenyl)azetidine
1260799-99-2
5g
$3396.0 2023-06-02
Enamine
EN300-2005807-0.5g
3-(2,3-dimethoxyphenyl)azetidine
1260799-99-2
0.5g
$1014.0 2023-09-16
Enamine
EN300-2005807-10.0g
3-(2,3-dimethoxyphenyl)azetidine
1260799-99-2
10g
$5037.0 2023-06-02
Enamine
EN300-2005807-0.25g
3-(2,3-dimethoxyphenyl)azetidine
1260799-99-2
0.25g
$972.0 2023-09-16
Enamine
EN300-2005807-1g
3-(2,3-dimethoxyphenyl)azetidine
1260799-99-2
1g
$1057.0 2023-09-16
Enamine
EN300-2005807-0.05g
3-(2,3-dimethoxyphenyl)azetidine
1260799-99-2
0.05g
$888.0 2023-09-16

3-(2,3-dimethoxyphenyl)azetidine 関連文献

3-(2,3-dimethoxyphenyl)azetidineに関する追加情報

Recent Advances in the Study of 3-(2,3-dimethoxyphenyl)azetidine (CAS: 1260799-99-2) in Chemical Biology and Pharmaceutical Research

The compound 3-(2,3-dimethoxyphenyl)azetidine (CAS: 1260799-99-2) has recently emerged as a promising scaffold in medicinal chemistry due to its unique structural features and potential therapeutic applications. This azetidine derivative, characterized by a rigid four-membered ring and two methoxy substituents on the phenyl ring, has attracted significant attention for its role in modulating biological targets, particularly in the central nervous system (CNS) and oncology. Recent studies have explored its synthetic accessibility, physicochemical properties, and interactions with various receptors and enzymes, positioning it as a valuable tool compound for drug discovery.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 3-(2,3-dimethoxyphenyl)azetidine exhibits high affinity for sigma-1 receptors (σ1R), with a Ki value of 12.3 nM. The research team employed molecular docking and dynamic simulations to elucidate the binding mode, revealing key interactions between the azetidine nitrogen and Glu172 residue in the σ1R binding pocket. These findings suggest potential applications in neuropathic pain management and neurodegenerative diseases, where σ1R modulation has shown therapeutic promise.

In the field of oncology, a recent patent application (WO2023056421) disclosed novel derivatives of 3-(2,3-dimethoxyphenyl)azetidine as potent inhibitors of histone deacetylase 6 (HDAC6). The lead compound demonstrated IC50 values below 50 nM against HDAC6 with >100-fold selectivity over other HDAC isoforms. Preclinical studies in multiple myeloma xenograft models showed significant tumor growth inhibition (78% at 10 mg/kg dose) with minimal toxicity, highlighting its potential as a targeted cancer therapeutic.

The synthetic accessibility of 3-(2,3-dimethoxyphenyl)azetidine has been improved through recent methodological advances. A 2024 publication in Organic Letters described a novel [2+2] cycloaddition approach using visible-light photocatalysis, achieving the azetidine core in 82% yield with excellent diastereoselectivity (>20:1 dr). This green chemistry method significantly reduces the step count compared to traditional synthetic routes and enables late-stage functionalization, facilitating structure-activity relationship (SAR) studies.

Pharmacokinetic studies of 3-(2,3-dimethoxyphenyl)azetidine derivatives have revealed favorable drug-like properties. A recent ADMET profiling study showed moderate plasma protein binding (68-72%), good metabolic stability in human liver microsomes (t1/2 > 120 min), and acceptable blood-brain barrier permeability (Pe = 8.7 × 10^-6 cm/s in the PAMPA-BBB assay). These characteristics, combined with low CYP inhibition potential, suggest good developability for CNS-targeted applications.

Emerging research has also explored the compound's potential in inflammation and immunomodulation. A 2024 study in Nature Chemical Biology identified 3-(2,3-dimethoxyphenyl)azetidine derivatives as allosteric modulators of the NLRP3 inflammasome, showing dose-dependent inhibition of IL-1β release in macrophages (IC50 = 0.89 μM). The unique binding mode, distinct from known NLRP3 inhibitors, opens new avenues for developing safer anti-inflammatory drugs with reduced side effects.

Future research directions for 3-(2,3-dimethoxyphenyl)azetidine include further optimization of its pharmacological profile, exploration of additional biological targets, and development of prodrug strategies to enhance bioavailability. The compound's versatility as a building block in medicinal chemistry, combined with recent synthetic advances, positions it as an important scaffold for next-generation therapeutics across multiple disease areas.

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